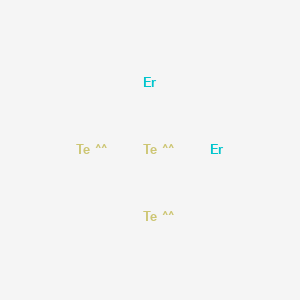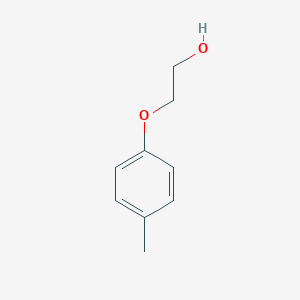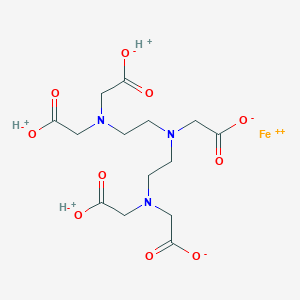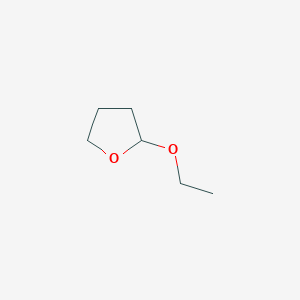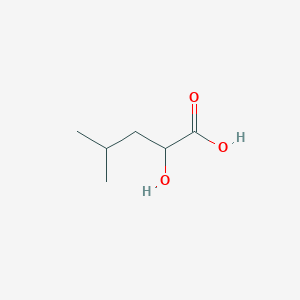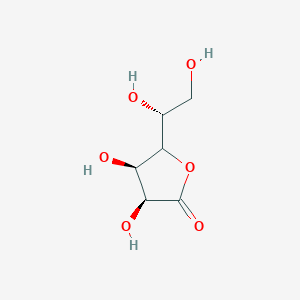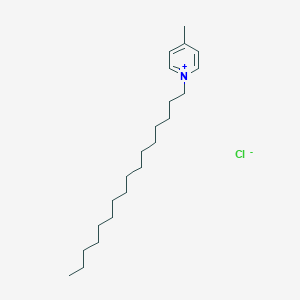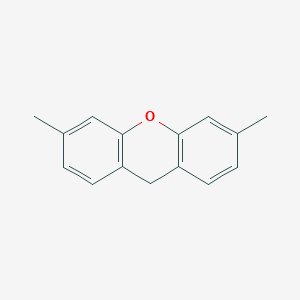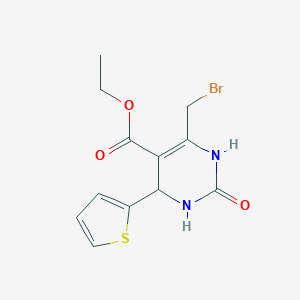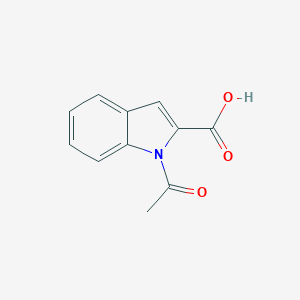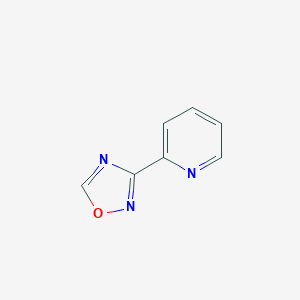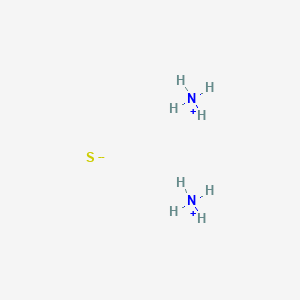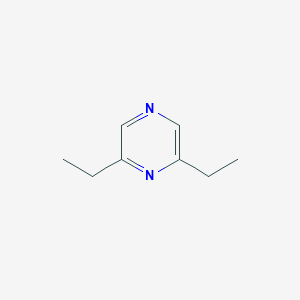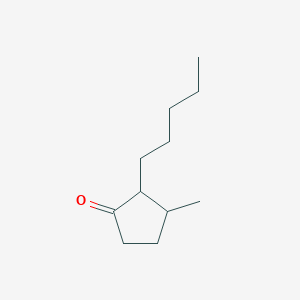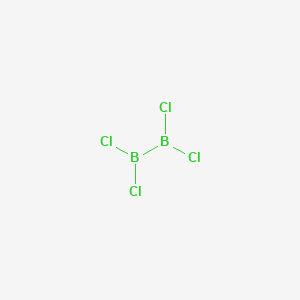
Diboron tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diboron tetrachloride, also known as B2Cl4, is a compound composed of two boron atoms and four chlorine atoms. This chemical compound is widely used in scientific research, particularly in the field of organic synthesis. Diboron tetrachloride is a highly reactive compound and is known for its ability to participate in various chemical reactions.
Mecanismo De Acción
Diboron tetrachloride is a highly reactive compound and participates in various chemical reactions. It is known to react with a wide range of nucleophiles, including oxygen, nitrogen, and sulfur. The mechanism of action of diboron tetrachloride in organic synthesis involves the formation of a boron-oxygen or boron-nitrogen bond, which can then be used to form a carbon-carbon bond. This mechanism has been extensively studied and has led to the development of many new synthetic methods.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of diboron tetrachloride. However, it is known to be a highly reactive compound and can potentially cause harm if not handled properly. It is important to use proper safety precautions when working with diboron tetrachloride, including wearing appropriate personal protective equipment and working in a well-ventilated area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diboron tetrachloride has several advantages for lab experiments. It is a highly reactive compound and can participate in a wide range of chemical reactions. It is also relatively easy to synthesize and is commercially available. However, diboron tetrachloride also has several limitations. It is highly reactive and can be difficult to handle, particularly in large-scale reactions. It is also a toxic compound and requires proper safety precautions when handling.
Direcciones Futuras
There are several future directions for the use of diboron tetrachloride in scientific research. One area of interest is the development of new synthetic methods using diboron tetrachloride as a catalyst. Another area of interest is the development of new boron-containing compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. Additionally, there is potential for the use of diboron tetrachloride in the development of new materials with unique properties, such as high thermal conductivity or electrical conductivity.
Conclusion
Diboron tetrachloride is a highly reactive compound with a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of boron-containing compounds and as a catalyst in various chemical reactions. While there is limited information available on the biochemical and physiological effects of diboron tetrachloride, it is important to use proper safety precautions when handling this compound. There are several future directions for the use of diboron tetrachloride in scientific research, including the development of new synthetic methods and the development of new boron-containing compounds with potential applications in various fields.
Métodos De Síntesis
Diboron tetrachloride can be synthesized through a variety of methods, including the reaction of boron trichloride (BCl3) with boron trifluoride (BF3) or the reaction of boron tribromide (BBr3) with boron trichloride (BCl3). These reactions typically occur in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or iron (III) chloride (FeCl3). Diboron tetrachloride can also be synthesized through the reaction of boron trichloride (BCl3) with magnesium diboride (MgB2) in the presence of a reducing agent, such as lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
Diboron tetrachloride is widely used in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent in the synthesis of boron-containing compounds, such as boronic acids and boronate esters. These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. Diboron tetrachloride can also be used as a catalyst in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction and the Chan-Lam coupling reaction.
Propiedades
Número CAS |
13701-67-2 |
|---|---|
Nombre del producto |
Diboron tetrachloride |
Fórmula molecular |
B2Cl4 |
Peso molecular |
163.4 g/mol |
Nombre IUPAC |
dichloro(dichloroboranyl)borane |
InChI |
InChI=1S/B2Cl4/c3-1(4)2(5)6 |
Clave InChI |
LCWVIHDXYOFGEG-UHFFFAOYSA-N |
SMILES |
B(B(Cl)Cl)(Cl)Cl |
SMILES canónico |
B(B(Cl)Cl)(Cl)Cl |
Otros números CAS |
13701-67-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



